molecular formula C27H23NO3 B12046316 1-Oxo-1-phenylbutan-2-yl 6-methyl-2-phenylquinoline-4-carboxylate CAS No. 355429-72-0

1-Oxo-1-phenylbutan-2-yl 6-methyl-2-phenylquinoline-4-carboxylate

Katalognummer: B12046316
CAS-Nummer: 355429-72-0
Molekulargewicht: 409.5 g/mol
InChI-Schlüssel: LAWWMXLMTCAGAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxo-1-phenylbutan-2-yl 6-methyl-2-phenylquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Vorbereitungsmethoden

The synthesis of 1-Oxo-1-phenylbutan-2-yl 6-methyl-2-phenylquinoline-4-carboxylate involves multiple steps. One common synthetic route starts with the preparation of quinoline-4-carboxylic acid derivatives. The process typically involves the following steps:

    Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.

    Doebner Reaction: The initial step involves the Doebner reaction, where aniline reacts with 2-nitrobenzaldehyde and pyruvic acid to form the quinoline core.

    Amidation and Reduction: The intermediate product undergoes amidation and reduction to introduce the necessary functional groups.

    Acylation and Amination: The final steps involve acylation and amination to yield the desired compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-Oxo-1-phenylbutan-2-yl 6-methyl-2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Oxo-1-phenylbutan-2-yl 6-methyl-2-phenylquinoline-4-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Oxo-1-phenylbutan-2-yl 6-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, altering cellular signaling pathways and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1-Oxo-1-phenylbutan-2-yl 6-methyl-2-phenylquinoline-4-carboxylate can be compared with other quinoline derivatives:

The unique substitution pattern and functional groups in this compound contribute to its distinct chemical and biological properties.

Eigenschaften

355429-72-0

Molekularformel

C27H23NO3

Molekulargewicht

409.5 g/mol

IUPAC-Name

(1-oxo-1-phenylbutan-2-yl) 6-methyl-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C27H23NO3/c1-3-25(26(29)20-12-8-5-9-13-20)31-27(30)22-17-24(19-10-6-4-7-11-19)28-23-15-14-18(2)16-21(22)23/h4-17,25H,3H2,1-2H3

InChI-Schlüssel

LAWWMXLMTCAGAB-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.